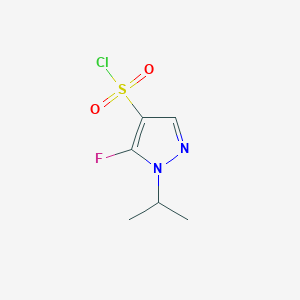

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-fluoro-1-propan-2-ylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClFN2O2S/c1-4(2)10-6(8)5(3-9-10)13(7,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXKZAOXPJMEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoro-1-(propan-2-yl)-1H-pyrazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents would be required, depending on the desired transformation.

Major Products

Scientific Research Applications

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is primarily related to its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets. The fluorine atom can also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole sulfonyl chlorides are critical intermediates in organic synthesis, particularly as sulfonylating agents. Below is a detailed comparison of structurally related compounds:

Structural and Molecular Comparison

Biological Activity

5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is a fluorinated heterocyclic compound that has gained attention for its potential biological activities. This compound features a unique combination of a fluorine atom, a pyrazole ring, and a sulfonyl chloride group, which contribute to its reactivity and biological profile. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 208.67 g/mol. The structure includes:

- A pyrazole ring , which is known for its diverse biological activities.

- A sulfonyl chloride group , which can act as an electrophile, facilitating reactions with nucleophiles in biological systems.

- A fluorine atom , which often enhances the pharmacological properties of organic compounds.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biological targets due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows it to interact with nucleophiles such as amino acids in proteins, potentially leading to modulation of enzymatic activities or receptor interactions.

Antimicrobial Properties

Research indicates that compounds containing sulfonyl groups exhibit antimicrobial activities. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains. The specific activity of this compound has not been extensively documented; however, related compounds have demonstrated significant antibacterial and antifungal properties in vitro.

Study on Sulfonate Derivatives

A study highlighted the bioactivity of novel sulfonate scaffold-containing pyrazole derivatives, revealing promising antifungal and antiviral activities. These findings suggest that the incorporation of a sulfonate group can enhance biological activity, indicating that this compound may similarly exhibit beneficial effects against pathogens .

Anticancer Activity Research

Another relevant study focused on the structure–activity relationship (SAR) analysis of thiazole-integrated compounds that demonstrated significant anticancer activity. The presence of electronegative substituents, such as fluorine or chlorine, was essential for enhancing antiproliferative effects . This underscores the potential role of fluorinated pyrazoles in cancer therapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antimicrobial and anticancer activity |

| 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine | Similar pyrazole derivative | Documented anticancer properties |

| Imidazole | Five-membered heterocycle | Known for antifungal and antimicrobial effects |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride?

The synthesis typically involves sulfonation and subsequent chlorination of the pyrazole core. A general procedure for analogous sulfonyl chlorides involves refluxing the precursor with chlorinating agents (e.g., ClSO₃H or PCl₅) under anhydrous conditions. For example, pyrazole sulfonyl chlorides are synthesized by treating the sulfonic acid derivative with chlorinating agents in solvents like xylene, followed by purification via recrystallization (e.g., methanol) . Optimization of reaction time (25–30 hours) and stoichiometric ratios (1:1.4 precursor-to-chloranil) is critical for yield improvement.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Characterization involves a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and fluorination.

- Mass spectrometry (HRMS) for molecular ion verification.

- Elemental analysis to validate stoichiometry.

- HPLC or GC-MS to assess purity, especially for detecting residual solvents or byproducts. For sulfonyl chlorides, monitoring the characteristic S=O and S-Cl vibrational modes via FT-IR (e.g., ~1370 cm⁻¹ for S=O) is essential .

Q. What are the key stability considerations for handling and storing this compound?

The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Storage recommendations include:

- Anhydrous conditions : Use sealed containers with desiccants (e.g., molecular sieves).

- Low temperatures : Store at 2–8°C in a dark environment to prevent thermal decomposition.

- Inert atmosphere : Argon or nitrogen gas to minimize hydrolysis. Safety data for analogous sulfonyl chlorides highlight the need for PPE (gloves, goggles) and fume hoods to avoid exposure to corrosive vapors .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., Multiwfn) elucidate the electronic properties of this compound?

Wavefunction analysis using Multiwfn enables:

- Electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic sites for reaction design.

- Electron localization function (ELF) to visualize bonding and lone-pair distributions.

- Topological analysis (e.g., AIM) to quantify bond critical points and electron density Laplacians. These methods aid in predicting reactivity, such as sulfonate group participation in nucleophilic substitution or cross-coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazole sulfonyl chlorides?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or crystallographic polymorphism. Mitigation approaches include:

Q. How does the isopropyl substituent influence the compound’s reactivity in Suzuki-Miyaura couplings?

The bulky isopropyl group at the 1-position sterically hinders cross-coupling at the 4-sulfonyl chloride site. Experimental design considerations:

- Ligand screening : Bulky phosphine ligands (e.g., SPhos) may mitigate steric effects.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of Pd catalysts.

- Temperature gradients : Higher temperatures (80–100°C) improve reaction kinetics but risk decomposition. Comparative studies with less hindered analogs (e.g., methyl-substituted derivatives) are recommended .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

Scaling introduces risks of exothermic side reactions (e.g., sulfonic acid dimerization). Strategies include:

- Flow chemistry : Continuous reactors improve heat dissipation and mixing efficiency.

- In-line analytics : Real-time FT-IR or Raman monitoring to detect intermediates.

- Catalyst immobilization : Heterogeneous Pd systems reduce metal leaching in cross-coupling steps .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.